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molecular formula C15H9F3N4 B8785189 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8785189
M. Wt: 302.25 g/mol
InChI Key: PDOCCLNOKRTNSQ-UHFFFAOYSA-N
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Patent
US07329662B2

Procedure details

Reaction of 1-(4-methyl-phenyl)-4,4,4-trifluoro-butane-1,3-dione (230 mg, 1.0 mmol), prepared from commercially available 4-methyl-acetophenone according to general procedure A, and 3-amino-4-cyano-pyrazole (108 mg, 1.0 mmol) according to general procedure B yielded the title compound as a light yellow solid (151 mg, 50%). MS (ISP) 303.1 [(M+H)+]; mp 121° C.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-methyl-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])=[CH:4][CH:3]=1.[NH2:17][C:18]1[C:22]([C:23]#[N:24])=[CH:21][NH:20][N:19]=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:11]([F:14])([F:13])[F:12])[N:19]3[N:20]=[CH:21][C:22]([C:23]#[N:24])=[C:18]3[N:17]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C(CC(C(F)(F)F)=O)=O
Step Two
Name
4-methyl-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
108 mg
Type
reactant
Smiles
NC1=NNC=C1C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NC=2N(C(=C1)C(F)(F)F)N=CC2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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